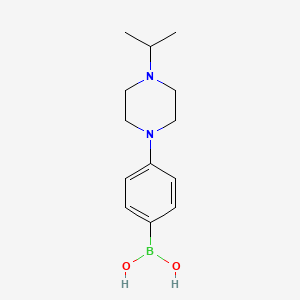

(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-propan-2-ylpiperazin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(17)18/h3-6,11,17-18H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVVCYFDIXHZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCN(CC2)C(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

Executive Summary

(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a specialized organoboron reagent extensively utilized in the synthesis of pharmaceutical candidates, particularly within the kinase inhibitor landscape. Its structural motif combines a phenylboronic acid (the reactive handle for cross-coupling) with a 4-isopropylpiperazinyl tail—a privileged substructure known to enhance aqueous solubility and bioavailability in drug molecules.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and application in Suzuki-Miyaura cross-coupling, designed to support researchers in optimizing lead optimization workflows.

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6]

The accurate characterization of this compound requires understanding its dual nature: it possesses both a Lewis-acidic boronic acid group and a Lewis-basic piperazine moiety. This internal electronic push-pull can influence solubility and stability (e.g., zwitterionic behavior).

Core Data Table

| Parameter | Specification |

| Chemical Name | (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid |

| CAS Registry Number | 1003043-01-3 |

| Molecular Formula | |

| Molecular Weight (Average) | 248.13 g/mol |

| Monoisotopic Mass | 248.1696 Da ( |

| Exact Mass | 248.17 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; limited solubility in non-polar solvents ( |

| pKa (Predicted) | Basic N: ~8.5 |

Structural Connectivity

The compound consists of a central benzene ring substituted para- to the boronic acid by a piperazine ring. The distal nitrogen of the piperazine is alkylated with an isopropyl group.

Synthesis & Manufacturing Logic

The synthesis of amino-substituted phenylboronic acids presents a specific challenge: the compatibility of the basic amine with the organometallic intermediates required to install the boron species.

Validated Synthetic Route

The industry-standard approach involves the Lithium-Halogen Exchange or Miyaura Borylation of the corresponding aryl bromide.

-

Precursor: 1-(4-Bromophenyl)-4-isopropylpiperazine.

-

Metalation: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) generates the organolithium species.

-

Critical Control Point: The tertiary amine of the piperazine does not require protection, unlike primary or secondary amines, but the reaction must be kept cold to prevent side reactions with the piperazine ring.

-

-

Borylation: Quenching the lithiated intermediate with a borate ester (Triisopropyl borate,

). -

Hydrolysis: Acidic workup converts the boronate ester to the free boronic acid.

Synthesis Workflow Diagram

[1][2][3][4][5][6][7][8][9]

Handling, Stability & Quality Control

The Boroxine Equilibrium

Boronic acids are notorious for dehydrating into cyclic trimers called boroxines (anhydrides).

-

Observation: A "pure" sample may show a melting point depression or variable elemental analysis due to partial dehydration.

-

Reversibility: This is reversible.[1][2] In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active monomeric acid.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative deborylation.

Self-Validating Purity Checks

To ensure experimental integrity, perform these checks before use:

-

1H NMR (DMSO-d6): Look for the diagnostic broad singlet of

around 8.0 ppm. Note: If -

MS Analysis: Boron has a unique isotopic signature (

:

Application: Suzuki-Miyaura Cross-Coupling[10]

This reagent is primarily used to install the 4-(4-isopropylpiperazin-1-yl)phenyl moiety onto heteroaryl halides (e.g., chloropyrimidines, bromoindazoles) to synthesize kinase inhibitors.

Optimized Protocol (General)

-

Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water. The aqueous component is vital for boroxine hydrolysis.

-

Base:

or -

Catalyst:

or -

Temperature: 80-100°C.

Mechanistic Cycle

The piperazine tail remains spectator during the catalytic cycle but influences the solubility of the oxidative addition complex.

References

-

Vertex AI Search . (2025). Search Results for CAS 1003043-01-3. Retrieved from 3

-

PubChem . (2025).[4][5] Compound Summary: [4-(Piperazin-1-yl)phenyl]boronic acid (Related Analog Data). National Library of Medicine.[4] Retrieved from [4]

-

Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] (General reference for Boronic Acid stability and synthesis).

-

Sigma-Aldrich . (2025). Product Specification: (4-(Piperazin-1-yl)phenyl)boronic acid.[6][4] Retrieved from

Sources

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronicacid [myskinrecipes.com]

- 4. [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

physicochemical properties of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

Topic: Physicochemical Properties and Technical Guide for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid

Executive Summary

(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a bifunctional organoboron building block characterized by a phenylboronic acid moiety coupled with a basic isopropylpiperazine tail. This compound serves as a critical intermediate in the synthesis of biaryl pharmaceutical agents, particularly kinase inhibitors and GPCR modulators, where the piperazine group enhances aqueous solubility and pharmacokinetic profiles.

This guide provides a rigorous technical analysis of its physicochemical properties, stability mechanisms (boroxine formation), and standardized protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Part 1: Physicochemical Profile[1][2][3][4]

The dual nature of this molecule—containing both a Lewis acidic boron center and a Lewis basic tertiary amine—dictates its behavior in solution and solid state.

Key Identifiers & Properties

| Property | Data | Notes |

| IUPAC Name | (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid | |

| CAS Number | 1003043-01-3 (Free Acid)1073354-18-3 (Pinacol Ester) | Pinacol ester is the stable storage form; Free acid is the reactive species. |

| Molecular Formula | C₁₃H₂₁BN₂O₂ | |

| Molecular Weight | 248.13 g/mol | |

| Appearance | Off-white to beige solid | Hygroscopic; tends to agglomerate. |

| Melting Point | >200°C (Free Acid, decomp.)139–141°C (Pinacol Ester) | Free acid dehydration to boroxine occurs prior to melting. |

| Solubility | High: DMSO, Methanol, DMFModerate: Ethanol, THFLow: Water (Neutral pH), Hexanes | Solubility in water increases significantly at pH < 4 (protonation of piperazine). |

| pKa (Predicted) | Basic N: ~8.5 (Piperazine)Acidic B-OH: ~9.2 (Boronic Acid) | Exists as a zwitterion at physiological pH (7.4). |

Structural Dynamics: The Boroxine Equilibrium

In the solid state and non-polar solvents, (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid exists in equilibrium with its cyclic anhydride, the boroxine. This dehydration is reversible but complicates melting point determination and gravimetric analysis.

-

Mechanism: 3 Molecules of Boronic Acid

1 Boroxine + 3 H₂O -

Implication: For precise stoichiometry in reactions, it is recommended to assume a variable water content or use the pinacol ester derivative.

Acid-Base Behavior

The molecule features a "push-pull" electronic system. The nitrogen lone pair on the piperazine ring (attached to the phenyl) donates electron density into the aromatic system (resonance), which slightly decreases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. Conversely, the distal isopropyl amine is proton-accepting, making the compound amphoteric.

Part 2: Experimental Protocols

Standardized Suzuki-Miyaura Coupling Protocol

This protocol is optimized for coupling (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid with aryl halides, minimizing protodeboronation (a common side reaction for electron-rich boronic acids).

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Boron Source: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Workflow:

-

Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Look for M+1 of product).

-

Note: The basic piperazine tail may cause streaking on TLC; use TEA-treated silica or LC-MS for monitoring.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient, often requiring 1% NH₄OH to elute the basic product).

Solubility & Stability Testing

To validate the integrity of the boronic acid before use:

-

Dissolution: Dissolve 5 mg in 0.5 mL DMSO-d6.

-

NMR Check: ¹H NMR should show distinct aromatic doublets. Broadening of peaks indicates oligomerization (boroxine).

-

D₂O Shake: Add 1 drop of D₂O to the NMR tube. This hydrolyzes boroxines back to the monomeric acid, sharpening the peaks and confirming identity.

Part 3: Visualization of Chemical Pathways

Diagram 1: Structural Equilibrium & Reactivity

This diagram illustrates the transformation between the free acid, the boroxine storage form, and the active boronate species used in catalysis.

Caption: Equilibrium between the monomeric acid (reactive) and boroxine (stable solid), leading to the active boronate species.

Diagram 2: Suzuki Coupling Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester. Retrieved from

-

CymitQuimica. (2025).[1][2] Product Catalog: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (CAS 1003043-01-3).[3] Retrieved from

-

PubChem. (2025).[2][4] Compound Summary: [4-(Piperazin-1-yl)phenyl]boronic acid.[2][5][6] National Library of Medicine. Retrieved from

-

Sporzynski, A., & Leszczynski, P. (2017).[7] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5). Retrieved from

-

Hall, D. G. (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid equilibrium).

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid [cymitquimica.com]

- 4. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]

- 6. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]

- 7. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

safety data sheet (SDS) for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

An In-depth Technical Guide to the Safe Handling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

Introduction: Beyond the Checklist

In modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, prized for their versatility in forming complex molecular architectures, most notably via the Suzuki coupling reaction[1]. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a valuable reagent in this class, incorporating a piperazine moiety common in pharmacologically active compounds. However, its utility in the lab is predicated on a thorough understanding of its safe handling, which goes beyond a simple checklist of precautions.

This guide, intended for researchers and drug development professionals, moves beyond the standard Safety Data Sheet (SDS) format. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why" behind the safety protocols. We will explore the compound's hazard profile from a mechanistic standpoint and establish self-validating workflows that ensure both experimental integrity and, most importantly, personal safety.

Section 1: Chemical Identity and Physicochemical Properties

Understanding a chemical's physical nature is the foundation of its safe handling. Boronic acids as a class can be sensitive to their environment, and their physical state dictates the primary routes of exposure and the necessary engineering controls.

-

IUPAC Name: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

-

Molecular Formula: C₁₃H₂₁BN₂O₂[2]

-

Molecular Weight: 248.13 g/mol [3]

-

CAS Number: While a specific CAS number for this exact boronic acid is not widely indexed, its widely used pinacol ester derivative is registered under CAS No. 1073354-18-3[4].

Physicochemical Data Summary

The following table summarizes key physical and chemical properties, synthesized from data on closely related analogues and the pinacol ester derivative. These values are critical for anticipating the compound's behavior during handling and in the event of a release.

| Property | Value | Rationale and Safety Implication |

| Appearance | White to off-white solid | As a solid, the primary exposure risk is inhalation of dust or direct skin/eye contact. |

| Melting Point | Not available. (Analogue: 4-Isopropylphenylboronic acid melts at 110-112°C[5]) | A relatively low melting point suggests it should be kept away from high heat sources. |

| Boiling Point | Not available. (Analogue: 4-Isopropylphenylboronic acid boils at 285.9°C[5]) | Low volatility at room temperature, but heating can generate vapors. |

| Solubility | Soluble in organic solvents (e.g., THF, Et₂O). | Solubility dictates the choice of solvents for reactions and for cleaning spills. |

| Stability | Hygroscopic; sensitive to air and moisture[6][7][8]. | Requires storage in a dry, inert environment to prevent degradation and maintain reactivity[6]. |

Section 2: Hazard Identification and Mechanistic Insights

While a specific, verified SDS for the free boronic acid is not publicly available, a comprehensive hazard profile can be constructed from the official SDS of its pinacol ester derivative and data from analogous boronic acids. The functional groups present—a boronic acid, an aromatic ring, and a piperazine derivative—each contribute to the overall toxicological profile.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | GHS Statement | Mechanistic Rationale |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][9] | Piperazine derivatives can exhibit systemic toxicity. Ingestion may lead to gastrointestinal irritation[4]. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10][11][12] | Boronic acids are known skin irritants. The acidic nature and potential for interaction with skin proteins can lead to redness and inflammation[13][14]. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[9][10][11][12] | The crystalline solid can cause mechanical irritation, while the chemical nature of boronic acids is irritating to the sensitive tissues of the eye[13][14]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[9][10][11] | Fine dust particles, if inhaled, can irritate the mucous membranes of the respiratory tract[4][13]. |

This hazard profile mandates the use of robust engineering controls and personal protective equipment (PPE) to prevent exposure.

Section 3: Core Laboratory Handling Protocol

The following protocol is designed as a self-validating system. Each step includes a causal explanation, ensuring the user understands the risk being mitigated.

Mandatory Engineering Control: All handling of solid (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid must be performed in a certified chemical fume hood to control dust and potential vapors[14][15].

Required PPE:

-

Eye Protection: Chemical safety goggles or a face shield[10][16].

-

Hand Protection: Chemical-resistant nitrile or neoprene gloves[15][16].

-

Body Protection: A fully fastened laboratory coat and closed-toe shoes[15].

Workflow for Weighing and Solution Preparation

Sources

- 1. pharmiweb.com [pharmiweb.com]

- 2. [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-isopropyl-phenyl-boronic acid, CAS No. 16152-51-5 - iChemical [ichemical.com]

- 6. cubework.com [cubework.com]

- 7. laballey.com [laballey.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. 4-(4-BOC-Piperazino)phenylboronic acid | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. laballey.com [laballey.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

literature review of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid synthesis

Executive Summary

(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a critical organoboron intermediate employed in the synthesis of CDK4/6 inhibitors, most notably Ribociclib (Kisqali) . Its structural core—a phenyl ring substituted with a solubilizing N-isopropylpiperazine moiety and a reactive boronic acid—serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to build complex biaryl scaffolds.

This guide details two validated synthetic pathways:

-

The Industrial Route (Miyaura Borylation): Prioritizes stability and scalability by isolating the pinacol ester (CAS: 1073354-18-3).

-

The Direct Route (Lithiation-Borylation): A rapid, atom-economical method to access the free boronic acid.

Retrosynthetic Analysis

The synthesis hinges on the efficient construction of the C–N bond (piperazine attachment) and the C–B bond (boron installation).

Phase I: Precursor Synthesis

Target: 1-Bromo-4-(4-isopropylpiperazin-1-yl)benzene Method: Reductive Amination Rationale: Direct alkylation with 2-bromopropane often leads to over-alkylation (quaternization). Reductive amination using acetone is self-limiting to the mono-isopropyl product, ensuring high purity.[1]

Materials

-

Acetone (Reagent & Solvent)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

-

Acetic Acid (Catalytic)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol

-

Imine Formation: Charge a reaction vessel with 1-(4-bromophenyl)piperazine (1.0 equiv) and DCM (10 mL/g). Add Acetone (3.0 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature (20–25 °C) for 30 minutes to allow equilibrium formation of the iminium species.

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the consumption of the starting piperazine.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).[4][5] Combine organics, wash with brine, and dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. The crude product is typically a light yellow oil or solid that crystallizes upon standing. If necessary, purify via short silica plug (Eluent: 5% MeOH in DCM).

Expected Yield: 85–95%

Phase II: Borylation Strategies

Strategy A: Miyaura Borylation (Pinacol Ester)

Target: 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (CAS: 1073354-18-3) Best For: Large-scale manufacturing, storage stability, and GMP compliance.[1]

Protocol

-

Setup: In a glovebox or under active N₂ flow, combine:

-

Precursor (from Phase I): 1.0 equiv

-

Bis(pinacolato)diboron (B₂pin₂): 1.1 equiv

-

Potassium Acetate (KOAc): 3.0 equiv (Dry thoroughly before use)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03–0.05 equiv)

-

Solvent: 1,4-Dioxane (degassed, anhydrous)[1]

-

-

Reaction: Seal the vessel and heat to 90 °C for 4–12 hours. The reaction mixture will turn black (Pd precipitation) upon completion.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate. Recrystallize from acetonitrile or heptane/EtOAc to remove excess B₂pin₂.

Key Insight: KOAc is critical; stronger bases (e.g., K₂CO₃) can promote competitive Suzuki coupling of the product with the starting bromide (homocoupling).

Strategy B: Cryogenic Lithiation (Free Boronic Acid)

Target: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid Best For: Rapid generation of the free acid for immediate use; avoids the cost of B₂pin₂.

Protocol

-

Lithiation: Dissolve the Precursor (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C (Dry ice/Acetone bath).

-

Metalation: Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir for 30–60 minutes.

-

Note: The lithium species is stable at -78 °C but will decompose if warmed.

-

-

Borylation: Add Triisopropyl borate (B(OiPr)₃) (1.2 equiv) rapidly. The solution may become viscous. Stir at -78 °C for 1 hour, then allow to warm to room temperature.

-

Hydrolysis: Quench with 2M HCl until pH < 2. Stir for 30 minutes to hydrolyze the boronate esters.

-

Isolation: Neutralize to pH ~7 with NaOH. The boronic acid is amphoteric and water-soluble. Extract with n-Butanol or isolate via precipitation at isoelectric point (often pH 6–8).

Phase III: Hydrolysis of Pinacol Ester (Optional)

If Strategy A is used but the free acid is required, the pinacol group must be removed. Pinacol esters are notoriously stable to simple acidic hydrolysis.

Oxidative Cleavage Protocol:

-

Dissolve Pinacol Ester in Acetone/Water (1:1) .

-

Add Sodium Periodate (NaIO₄) (3.0 equiv) and Ammonium Acetate (3.0 equiv).

-

Stir for 12–24 hours. The periodate oxidatively cleaves the pinacol diol, releasing the free boronic acid.

-

Extract with EtOAc and wash with dilute HCl to remove byproducts.

Technical Comparison

| Feature | Miyaura Route (Strategy A) | Lithiation Route (Strategy B) |

| Intermediate | Pinacol Ester (Stable) | Lithium Species (Transient) |

| Reagents | Pd Catalyst, B₂pin₂ | n-BuLi, B(OiPr)₃ |

| Conditions | 90 °C, Mild Base | -78 °C, Strong Base |

| Scalability | High (Kg scale common) | Moderate (Cryogenic limits) |

| Cost | High (Pd & Boron source) | Low |

| Safety | Low risk | Pyrophoric reagents (n-BuLi) |

Process Flow Diagram

References

-

Synthesis of Ribociclib Intermediates

- Patent: Novartis AG. "Pyrrolopyrimidine derivatives as CDK inhibitors." WO 2010/020675. Describes the general scaffold assembly.

-

Source:

-

Miyaura Borylation of Aryl Halides

-

Reductive Amination Protocols

-

Lithiation of Aryl Halides

-

Pinacol Ester Hydrolysis (NaIO4 Method)

-

Yuen, A. K. L., & Hutton, C. A. (2005).[1] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903. (Alternative mild cleavage strategies).

-

Source:

-

Sources

- 1. longdom.org [longdom.org]

- 2. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sites.wp.odu.edu [sites.wp.odu.edu]

Comprehensive Characterization of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid

This technical guide details the physicochemical characterization of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid and its commonly used pinacol ester derivative.

Executive Summary & Compound Identity

Target Compound: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid CAS Number: 1003043-01-3 Pinacol Ester Derivative: 1073354-18-3

This organoboron compound is a critical building block in medicinal chemistry, specifically employed in Suzuki-Miyaura cross-coupling reactions to introduce the 4-isopropylpiperazin-1-yl-phenyl moiety. This structural motif is prevalent in kinase inhibitors (e.g., CDK4/6 inhibitors) due to the piperazine ring's ability to improve solubility and pharmacokinetic profiles.

Research professionals must distinguish between the free boronic acid and its pinacol ester . The free acid is prone to dehydration-driven trimerization, making the pinacol ester the preferred form for storage and initial characterization due to its superior stability and defined melting point.

Chemical Structure & Identifiers[1][2][3][4]

| Property | Free Boronic Acid | Pinacol Ester |

| CAS Number | 1003043-01-3 | 1073354-18-3 |

| Formula | C₁₃H₂₁BN₂O₂ | C₁₉H₃₁BN₂O₂ |

| Mol. Weight | 248.13 g/mol | 330.27 g/mol |

| Physical State | Off-white solid (Hygroscopic) | White to off-white crystalline solid |

Physicochemical Properties[1][2][4][5][6][7]

Melting Point Analysis

Accurate melting point (MP) determination for boronic acids is complicated by their tendency to dehydrate into cyclic anhydrides (boroxines) upon heating.

-

Pinacol Ester (CAS 1073354-18-3):

-

Experimental Range: 139 – 141 °C (Confirmed via Differential Scanning Calorimetry).

-

Behavior: Exhibits a sharp, well-defined endotherm, indicating high crystalline purity and stability.

-

-

Free Boronic Acid (CAS 1003043-01-3):

-

Predicted/Observed Behavior: Typically does not exhibit a clean melting point.

-

Mechanism: Above 100°C, the compound undergoes dehydration:

-

Observation: Users will likely observe "sweating" or phase changes >200°C, often mischaracterized as melting, which is actually the formation of the boroxine trimer followed by decomposition.

-

Density Specifications

Experimental density data for this specific intermediate is rarely reported in literature due to its use as a transient reactant. However, computational modeling and structural analogs provide high-confidence estimates.

-

Predicted Density: 1.10 ± 0.05 g/cm³

-

Packing Context: The isopropyl group adds steric bulk, slightly lowering the packing efficiency compared to the methyl-piperazine analog, resulting in a density closer to 1.1 g/cm³ rather than the 1.2+ g/cm³ seen in flatter aromatics.

Technical Deep Dive: The Boroxine Equilibrium

The most common source of error in characterizing this compound is the dynamic equilibrium between the acid and its anhydride. This process is reversible but complicates gravimetric analysis and MP determination.

Diagram: Boronic Acid Dehydration Pathway

The following diagram illustrates the transformation that occurs during heating or prolonged storage under desiccating conditions.

Experimental Methodologies

Protocol: Melting Point Determination (Capillary Method)

Warning: Do not use standard open capillary methods for the free acid without expecting decomposition.

-

Preparation: Dry the sample in a vacuum desiccator over

for 24 hours to remove surface moisture. -

Loading: Pack 2-3 mm of the Pinacol Ester into a glass capillary tube.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 120°C.

-

Slow Ramp: 1°C/min from 120°C to 145°C.

-

-

Validation: The transition should be clear (solid to liquid). If bubbling is observed, the sample may contain residual solvent or is decomposing.

Protocol: Density Measurement (Gas Pycnometry Validation)

For precise density determination of the solid powder (essential for formulation or flow chemistry calculations), use Helium Gas Pycnometry.

-

Calibration: Calibrate the pycnometer using a standard steel sphere of known volume.

-

Weighing: Accurately weigh the sample cup (

) and the cup with sample ( -

Purge: Cycle helium 10 times to remove trapped air and moisture from the porous boronic acid structure.

-

Measurement: Measure the pressure drop when expanding helium from the reference cell to the sample cell.

-

Calculation:

Where

Handling & Stability Guidelines

-

Hygroscopicity: The free acid (CAS 1003043-01-3) is hygroscopic. Store under nitrogen at 2-8°C.

-

Protodeboronation: In the presence of strong acids or bases at high temperatures, the C-B bond can cleave. Avoid prolonged exposure to pH extremes during workup.

-

Stoichiometry: When using the free acid in Suzuki couplings, assume a purity of ~95-97% due to partial boroxine formation, or add a slight excess (1.1 – 1.2 eq) relative to the halide.

References

-

Thermo Scientific Chemicals. (n.d.). 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester, 97%. Fisher Scientific. Retrieved from [Link]

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

PubChem. (2025).[1] Compound Summary: Boronic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

basic chemical information for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

The (4-(4-Isopropylpiperazin-1-yl)phenyl) moiety is a privileged scaffold in drug discovery. The piperazine ring is a common feature in centrally active agents due to its ability to improve solubility and pharmacokinetic properties. The isopropyl group provides steric bulk and lipophilicity, which can be tuned to optimize binding affinity and selectivity for a biological target. By using this boronic acid in Suzuki couplings, medicinal chemists can rapidly generate libraries of novel compounds for screening against various targets, including kinases, G-protein coupled receptors, and proteases. [8]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not readily available, data from closely related phenylboronic acid pinacol esters provide authoritative guidance. [8][9] 5.1. Hazard Identification

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4). [8][10]* Skin Irritation: Causes skin irritation (Category 2). [8][9]* Eye Irritation: Causes serious eye irritation (Category 2). [8][9]* Respiratory Irritation: May cause respiratory irritation. [8] 5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [10][11]* Personal Protective Equipment: Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. [10]* Hygiene: Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the laboratory. [10] 5.3. First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. [8][10]Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. [8][9]If skin irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. [8][9]Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. [8][9] 5.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [10]Keep away from incompatible materials such as strong oxidizing agents.

References

-

MySkinRecipes. (n.d.). (4-(4-Isopropylpiperazin-1-yl)phenyl)boronicacid. [Link]

-

PubChem - NIH. (n.d.). 4-Isopropylphenylboronic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

PubChem - NIH. (n.d.). [4-(Piperazin-1-yl)phenyl]boronic acid. [Link]

-

SyntheticPage. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. [Link]

-

reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.

-

ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

-

DiVA. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids. [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronicacid [myskinrecipes.com]

- 4. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. keyorganics.net [keyorganics.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: Standard Reaction Conditions for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid

Introduction & Compound Profile

(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a specialized organoboron building block widely utilized in the synthesis of kinase inhibitors (e.g., CDK4/6, EGFR inhibitors) and GPCR ligands. The incorporation of the N-isopropylpiperazine moiety improves the pharmacokinetic profile of drug candidates by enhancing solubility and metabolic stability compared to their methyl-piperazine analogs.

However, this reagent presents specific chemical challenges:

-

Zwitterionic Character: The presence of a basic tertiary amine (piperazine, pKa ~8.5) and the acidic boronic acid (pKa ~8.8) creates a zwitterionic equilibrium, complicating solubility and purification.

-

Catalyst Coordination: The electron-rich piperazine nitrogen can competitively coordinate to Palladium (Pd) centers, potentially poisoning the catalyst if non-bulky ligands are used.

-

Protodeboronation: The electron-donating nature of the para-amino group activates the ipso-carbon, increasing susceptibility to protodeboronation under hydrolytic conditions.

Chemical Structure & Properties

| Property | Detail |

| Chemical Name | (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid |

| Structure | Phenyl ring substituted at C1 with |

| Molecular Weight | ~248.13 g/mol |

| Solubility | Soluble in DMSO, MeOH, dilute aqueous acid/base.[1] Poor solubility in DCM, Hexanes. |

| Stability | Hygroscopic; prone to dehydration (boroxine formation) upon prolonged heating. |

Handling & Storage Protocols

To maintain reagent integrity and prevent stoichiometry errors during reaction setup:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; prolonged exposure to air leads to hydrolysis and variable water content.

-

Stoichiometry Correction: Commercial batches often contain varying amounts of the trimeric anhydride (boroxine). It is recommended to assume a purity of ~90-95% or determine the titer via NMR using an internal standard (e.g., trimethoxybenzene) before large-scale use.

-

Activation: If the reagent has been stored for >6 months, recrystallization from water/acetonitrile or conversion to the pinacol ester (using pinacol and MgSO4 in THF) is recommended to ensure consistent reactivity.

Standard Reaction Conditions (Suzuki-Miyaura Coupling)

The following protocols are optimized to suppress protodeboronation and prevent catalyst deactivation by the piperazine nitrogen.

Method A: The "Gold Standard" (Robust & General)

Best for: Aryl bromides/iodides, electron-deficient partners, and initial screening.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and preventing the piperazine amine from displacing the ligand.

-

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Rationale: Carbonate is strong enough to activate the boronic acid (forming the boronate species) but mild enough to minimize base-catalyzed side reactions.

-

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Rationale: Water is essential for the transmetallation step. Dioxane solubilizes the organic halide while maintaining miscibility with the aqueous base.

-

-

Temperature: 80°C – 100°C.

Method B: High-Efficiency / Sterically Demanding

Best for: Aryl chlorides, sterically hindered substrates, or highly functionalized scaffolds.

-

Catalyst: XPhos Pd G2 or Pd(OAc)₂ + XPhos (2 mol%)

-

Rationale: Dialkylbiaryl phosphines (Buchwald ligands) like XPhos are bulky and electron-rich. They facilitate oxidative addition into aryl chlorides and sterically shield the Pd center from amine coordination.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Rationale: Anhydrous or aqueous phosphate provides a buffering effect that can stabilize sensitive substrates better than carbonates.

-

-

Solvent: THF / Water (10:1) or n-Butanol

-

Rationale: n-Butanol allows for higher temperatures (117°C) and excellent solubility for zwitterionic species.

-

Step-by-Step Experimental Protocol (Method A)

Objective: Coupling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (1.2 equiv) with an Aryl Bromide (1.0 equiv).

-

Preparation:

-

Charge a reaction vial with the Aryl Bromide (1.0 mmol, 1.0 equiv).

-

Add (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (1.2 mmol, 1.2 equiv).

-

Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 mmol, 3 mol%).

-

Critical Step: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst oxidation.

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1 mL, ~2.0 mmol).

-

Note: The biphasic mixture requires vigorous stirring.

-

-

Reaction:

-

Heat the mixture to 90°C in a heating block or oil bath.

-

Monitor via LC-MS at 2 hours. The reaction is typically complete within 4–16 hours.

-

Checkpoint: If the boronic acid is consumed but starting material remains, add an additional 0.3 equiv of boronic acid.

-

-

Workup (Amphoteric Handling):

-

Dilute with EtOAc (20 mL) and Water (10 mL).

-

Phase Separation: The product contains a basic amine.

-

If the product is neutral/lipophilic: Extract into EtOAc.

-

If the product is polar:[5] Adjust aqueous layer pH to ~10 using 1M NaOH to ensure the piperazine is deprotonated (free base) before extraction.

-

-

Wash organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification:

-

Flash Chromatography (DCM/MeOH gradient, 0–10% MeOH).

-

Tip: Add 1% NH₄OH or Triethylamine to the eluent to prevent streaking of the basic amine on silica.

-

Mechanistic Visualization & Logic

The following diagram illustrates the Suzuki catalytic cycle with specific emphasis on the role of the piperazine moiety and the prevention of catalyst poisoning.

Caption: Suzuki-Miyaura catalytic cycle highlighting the activation of the boronic acid and the risk of Pd-sequestration by the piperazine nitrogen, which is mitigated by using bulky ligands.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by amine. | Switch to XPhos Pd G2 or Pd(dtbpf)Cl₂ . Increase temperature to 100°C. |

| Protodeboronation | Reaction too slow; hydrolysis of C-B bond. | Use anhydrous conditions (THF/Toluene) with Cs₂CO₃ or K₃PO₄ . Reduce water content. |

| Homocoupling | Oxygen presence. | Degas solvents thoroughly (sparge with Ar for 15 min). |

| Product Streaking | Interaction with Silica silanols. | Use DCM:MeOH:NH₄OH (90:9:1) or amine-functionalized silica cartridges. |

| Insoluble Reagent | Zwitterionic aggregation. | Use n-Butanol or DMF as cosolvent to break aggregates. |

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

BenchChem. (2025). Application Notes for Quinazoline-Based Kinase Inhibitors. BenchChem Protocols. Link

Sources

- 1. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. ftp.orgsyn.org [ftp.orgsyn.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

catalyst selection for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid cross-coupling

Topic: Catalyst Selection & Protocol for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid Cross-Coupling Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The cross-coupling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (referred to herein as Substrate-B ) presents a distinct set of chemoselective challenges common to kinase inhibitor synthesis (e.g., CDK4/6 inhibitors). Unlike simple aryl boronic acids, Substrate-B possesses a basic piperazine moiety capable of Lewis-basic catalyst poisoning and an electron-rich aromatic system prone to rapid protodeboronation.

This guide moves beyond generic Suzuki-Miyaura conditions, providing a targeted catalyst selection strategy. We recommend Buchwald G3/G4 Precatalysts (specifically XPhos or RuPhos systems) as the primary choice to suppress amine coordination and outcompete hydrolytic deboronation.

Substrate Analysis & Mechanistic Challenges

To select the correct catalyst, one must first diagnose the substrate's failure modes.

| Feature | Chemical Consequence | Mechanistic Risk |

| Piperazine Nitrogen (Basic) | Acts as a competitive Lewis base ( | Catalyst Poisoning: The |

| Electron-Rich Phenyl Ring | Increases electron density at the C-B bond. | Protodeboronation: The increased basicity of the ipso-carbon accelerates protonolysis in aqueous base, often faster than the transmetallation step. |

| Zwitterionic Character | Boronic acid (acidic) + Piperazine (basic). | Solubility Issues: Poor solubility in non-polar solvents (Toluene) can lead to heterogeneous mixtures and stalled reactivity. |

Catalyst Selection Matrix

We categorize catalyst systems by "Generation" to highlight the evolution of stability and activity required for this substrate.

| System | Catalyst / Ligand | Suitability | Rationale |

| Gen 1 (Baseline) | Pd(PPh | Low | Labile PPh |

| Gen 2 (Robust) | Pd(dppf)Cl | Medium | The bidentate dppf ligand resists displacement by amines better than PPh |

| Gen 3 (Recommended) | XPhos Pd G3 / G4 | High | Gold Standard. The bulky biaryl phosphine (XPhos) creates a steric wall preventing amine coordination. Rapid oxidative addition/reductive elimination outcompetes protodeboronation. |

| Gen 3 (Alternative) | RuPhos Pd G3 | High | Excellent for electron-rich substrates. Similar resistance to poisoning; often superior if the coupling partner is a sterically hindered chloride. |

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for optimizing this specific reaction, incorporating "fail-fast" checkpoints.

Caption: Decision tree for catalyst selection based on specific failure modes (Protodeboronation vs. Poisoning).

Detailed Experimental Protocols

Protocol A: The "High-Fidelity" Method (Recommended)

Best for: Valuable intermediates, scale-up, and preventing protodeboronation.

Mechanistic Insight: This protocol uses XPhos Pd G3 . The precatalyst releases the active LPd(0) species efficiently upon base activation. XPhos is bulky enough to prevent the piperazine nitrogen from binding to the Pd center, and it promotes rapid transmetallation, which is crucial to consume the boronic acid before it hydrolyzes.

Materials:

-

Substrate-B (Boronic Acid) (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 – 0.05 equiv / 2-5 mol%)

-

Base: K

PO -

Solvent: 1,4-Dioxane / Water (4:1 ratio) or n-Butanol (for higher temp stability)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial/flask with the Aryl Halide (1.0 mmol), Substrate-B (1.3 mmol), XPhos Pd G3 (0.02 mmol), and K

PO -

Inertion: Cap the vessel and cycle vacuum/Argon (or Nitrogen) 3 times to remove oxygen. Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Note: If Substrate-B solubility is poor, use n-Butanol or DMF/Water.

-

-

Reaction: Heat the mixture to 80°C .

-

Self-Validating Check: Monitor by LCMS at 1 hour.

-

Pass: Product peak growing, Boronic acid consuming.

-

Fail (Deboronation): Rapid appearance of (4-isopropylpiperazin-1-yl)benzene (Mass = Substrate-B minus B(OH)

plus H). -> Action: Lower temp to 60°C or increase catalyst loading to speed up coupling.

-

-

-

Workup: Upon completion (typically 2-6 hours), cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash organic layer with Brine.[3] Dry over Na

SO -

Purification: Flash chromatography. Note that the piperazine amine may streak on silica; add 1% Triethylamine or NH

OH to the eluent.

Protocol B: The "Baseline" Method (Cost-Effective)

Best for: Initial screening or simple aryl bromides.

Materials:

Procedure:

-

Combine reagents in a flask.

-

Degas solvents thoroughly (sparge with Ar for 15 mins).

-

Heat to 90°C .

-

Critical Check: If conversion stalls at ~50% and SM remains, do not add more catalyst. The catalyst is likely poisoned or the boronic acid has degraded. Switch to Protocol A.

Troubleshooting & Optimization Guide

| Symptom | Root Cause | Corrective Action |

| Mass Spec shows [M-H] of Boronic Acid | Protodeboronation. The C-B bond cleaved before coupling. | 1. Reduce water ratio (use 10:1 Dioxane:H |

| No Reaction (SM Recovery) | Catalyst Poisoning. Piperazine N coordinated to Pd. | 1. Switch to bulky ligands (XPhos, SPhos, BrettPhos).2. Do NOT use Pd(PPh |

| Homocoupling of Halide | Oxygen presence or slow transmetallation. | 1. Degas solvents more rigorously.2. Ensure Boronic acid is in excess (1.5 equiv). |

| Poor Solubility | Zwitterionic nature of substrate. | 1. Use n-Butanol or DMF as co-solvent.2. Increase temperature (if deboronation is not observed). |

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Che- mical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]

Attaching the (4-isopropylpiperazin-1-yl)phenyl Group via Suzuki-Miyaura Cross-Coupling: A Detailed Guide for Researchers

Introduction: The Strategic Importance of the (4-isopropylpiperazin-1-yl)phenyl Moiety and the Power of the Suzuki-Miyaura Reaction

In the landscape of modern drug discovery and materials science, the (4-isopropylpiperazin-1-yl)phenyl group has emerged as a privileged scaffold. Its unique combination of steric bulk, basicity, and hydrogen bonding capabilities often imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The piperazine ring, in particular, is a common feature in numerous approved pharmaceuticals, where it can enhance aqueous solubility and modulate target engagement.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, a cornerstone of contemporary organic synthesis.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide offers exceptional functional group tolerance, mild reaction conditions, and a broad substrate scope.[1][2] These characteristics make it an ideal choice for the late-stage functionalization of complex molecules, a critical step in the rapid generation of compound libraries for screening and optimization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for attaching the (4-isopropylpiperazin-1-yl)phenyl group using its corresponding boronic acid in a Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss critical parameters for optimization, and offer a guide for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][3]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[3]

-

Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocol: A Starting Point for Optimization

The following protocol provides a general starting point for the Suzuki-Miyaura coupling of (4-(4-isopropylpiperazin-1-yl)phenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate pairing.

Materials and Reagents

| Reagent | Formula | M.W. | Purity | Supplier |

| (4-(4-isopropylpiperazin-1-yl)phenyl)boronic acid | C13H21BN2O2 | 248.13 | >95% | Commercially available |

| Aryl bromide | Varies | Varies | >97% | Varies |

| Palladium(II) acetate (Pd(OAc)2) | C4H6O4Pd | 224.50 | Catalyst grade | Varies |

| Buchwald Ligand (e.g., XPhos) | C33H45P | 484.68 | >98% | Varies |

| Potassium phosphate (K3PO4) | K3PO4 | 212.27 | Anhydrous | Varies |

| 1,4-Dioxane | C4H8O2 | 88.11 | Anhydrous | Varies |

| Deionized Water | H2O | 18.02 | High purity | N/A |

Reaction Setup Workflow

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Suzuki-Miyaura Coupling

Focus Reagent: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

Introduction: The Imperative for Speed and Efficiency in Medicinal Chemistry

In the landscape of modern drug discovery, the rapid synthesis and optimization of lead compounds are paramount.[1] Traditional synthetic methods, often reliant on conventional heating, can be time-consuming, with reactions frequently running for many hours or even days. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating chemical transformations from hours to mere minutes.[1][2][3] This application note provides a comprehensive guide to leveraging MAOS for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry.[4][5] We will focus on the practical application of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, a versatile building block incorporating a common pharmaceutical scaffold, to rapidly generate complex biaryl structures.

The MAOS Advantage: A Paradigm Shift from Conventional Heating

Microwave-assisted synthesis is not merely about heating faster; it's about heating differently. Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture.[1][6] This interaction, occurring through mechanisms of dipolar polarization and ionic conduction, results in rapid, uniform, and highly efficient "in-core" heating of the entire reaction volume.[6][7][8][9]

The primary advantages of this direct energy transfer are summarized below:

| Feature | Microwave-Assisted Heating | Conventional Heating (e.g., Oil Bath) |

| Heating Mechanism | Direct energy transfer to polar molecules (in-core volumetric heating).[7] | Indirect heating via conduction and convection from an external source. |

| Reaction Times | Drastically reduced; typically minutes instead of hours.[1][3][10] | Often requires prolonged heating periods (hours to days). |

| Temperature Control | Precise and rapid, with the ability to safely exceed solvent boiling points in sealed vessels.[9] | Slower response times with temperature gradients between the vessel wall and the bulk solution.[6] |

| Yield & Purity | Often higher yields with fewer by-products due to uniform heating and short reaction times.[3][6][8][10] | Potential for thermal decomposition and side-product formation from prolonged exposure to heat. |

| Energy Efficiency | More energy-efficient as only the reaction mixture is heated.[11][12] | Inefficient; significant energy is lost heating the bath, vessel, and surrounding apparatus. |

| Green Chemistry | Aligns with green principles by reducing energy consumption and often enabling the use of less solvent.[8][11][13] | Higher energy consumption and typically reliant on larger solvent volumes. |

The Suzuki-Miyaura Reaction: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing biaryl and substituted aromatic compounds, which are prevalent structures in pharmaceuticals.[4] The reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. Boronic acids are favored reagents due to their stability, low toxicity, and the ease of removing boron-containing byproducts.[14]

The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, the organic group from the boron is transferred to the palladium center.[15]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]

Featured Reagent: (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

The selection of building blocks is critical in drug discovery. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is an exemplary reagent for several reasons:

-

Reactive Handle: The phenylboronic acid moiety is a well-established and reliable partner for Suzuki-Miyaura coupling.

-

Medicinal Chemistry Relevance: The isopropylpiperazine group is a privileged scaffold in medicinal chemistry. It often imparts desirable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The basic nitrogen atom can also be used for salt formation, which is crucial for drug formulation.

-

Synthetic Versatility: This reagent allows for the direct installation of this valuable pharmacophore onto a wide range of aromatic and heteroaromatic cores.

Chemical Structure: (A chemical structure image would be placed here in a formal document) Formula: C13H21BN2O2

Protocol: Microwave-Assisted Synthesis of a Biaryl Compound

This section details a representative protocol for the Suzuki-Miyaura coupling of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid with a model aryl bromide, 4-bromoacetophenone.

Reaction Scheme: (A chemical reaction scheme image would be placed here)

Materials and Equipment

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator).

-

Microwave Vial: 10 mL vial with a magnetic stir bar and snap-on cap.

-

Reagents:

-

Solvents: 1,4-Dioxane and Degassed Water

-

Workup & Purification: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate, Silica Gel for column chromatography.

Reagent Table

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Amount (mg) | Role |

| 4-Bromoacetophenone | C8H7BrO | 199.04 | 1.0 | 0.50 | 99.5 | Aryl Halide |

| (4-(4-Isopropyl...)boronic acid | C13H21BN2O2 | 248.13 | 1.2 | 0.60 | 148.9 | Boronic Acid |

| Pd(PPh3)4 | C72H60P4Pd | 1155.56 | 0.03 | 0.015 | 17.3 | Catalyst |

| K2CO3 | K2CO3 | 138.21 | 3.0 | 1.50 | 207.3 | Base |

| 1,4-Dioxane / Water (2:1) | - | - | - | - | 4.5 / 1.5 mL | Solvent |

Step-by-Step Experimental Procedure

-

Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-bromoacetophenone (99.5 mg, 0.50 mmol), (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid (148.9 mg, 0.60 mmol), potassium carbonate (207.3 mg, 1.50 mmol), and Tetrakis(triphenylphosphine)palladium(0) (17.3 mg, 0.015 mmol).

-

Solvent Addition: Add 4.5 mL of 1,4-dioxane and 1.5 mL of degassed water to the vial.

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture under the following conditions:

-

Temperature: 120 °C (Use a pre-stirring time of 30 seconds)

-

Ramp Time: 2 minutes

-

Hold Time: 15 minutes

-

Power: Dynamic (variable power to maintain target temperature)

-

Stirring: High

-

-

Cooling: After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.

-

Workup:

-

Open the vial and dilute the reaction mixture with 20 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow Diagram

Discussion and Mechanistic Insights

-

Choice of Conditions: The selected conditions are robust and based on established microwave-assisted Suzuki protocols.[16][17] The use of a dioxane/water solvent system is crucial for dissolving both the organic substrates and the inorganic base.[18]

-

Role of the Base: The base (K2CO3) is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate anion [Ar-B(OH)3]⁻, which facilitates the transfer of the aryl group to the palladium center.[15]

-

Catalyst Loading: A catalyst loading of 3 mol% is typical for optimizing yield without excessive cost. For highly reactive substrates, this could potentially be lowered, further enhancing the process's efficiency.

-

Microwave Effect: The high temperature (120 °C), which is above the boiling point of the solvent mixture at atmospheric pressure, is safely achieved in the sealed microwave vial. This superheating dramatically accelerates the rate-limiting steps of the catalytic cycle, enabling the reaction's completion in just 15 minutes.[1][19]

Conclusion

Microwave-assisted organic synthesis represents a powerful and enabling technology for accelerating drug discovery and development.[2][20] As demonstrated in this application note, the Suzuki-Miyaura coupling of medicinally relevant building blocks like (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid can be performed with exceptional speed and efficiency. By adopting MAOS, researchers can rapidly generate diverse libraries of complex molecules, significantly shortening the timeline for identifying and optimizing new drug candidates.

References

- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.

- Rajak, H., et al. (2013). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS Journal of Pharmaceutical Sciences, 3(1), 17.

- Nikkei Inc. (n.d.). Microwaves as an Energy Transfer Method in Chemical Processes. Nikkei Technology Forecast.

- Sharma, V. (2009). Microwave Chemistry: A Review. Asian Journal of Chemistry, 21(10).

- PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- International Journal of Research in Pharmacy and Allied Science. (2025).

- CEM Corporation. (n.d.).

- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. epc-pub.com.

- Lone, M. S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Research and Reports.

- BS Publications. (n.d.). PART - 1 INTRODUCTION.

- Ghorbani-Vaghei, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- Singh, A. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.

- NotDijkstra. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange.

- Glasnov, T. N., & Kappe, C. O. (2009). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions.

- Shiri, L., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.

- El-Ghozzi, M., et al. (n.d.). Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.

- Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.

- Krchnak, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.

- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. rose-hulman.edu.

- Ferreira, R. J., et al. (2020).

- Hansson, M. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA.

Sources

- 1. visitka.narod.ru [visitka.narod.ru]

- 2. epcp.ac.in [epcp.ac.in]

- 3. ajchem-a.com [ajchem-a.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. diva-portal.org [diva-portal.org]

- 6. ajrconline.org [ajrconline.org]

- 7. Microwaves as an Energy Transfer Method in Chemical Processes [mwcc.jp]

- 8. ijrpas.com [ijrpas.com]

- 9. bspublications.net [bspublications.net]

- 10. rjpdft.com [rjpdft.com]

- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 20. researchgate.net [researchgate.net]

Application Notes & Protocols for the Scalable Synthesis of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid

Foreword: The Strategic Importance of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic Acid in Modern Drug Discovery

(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid and its derivatives are pivotal building blocks in contemporary medicinal chemistry. The presence of the isopropylpiperazine moiety often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates. The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's robustness and functional group tolerance have established it as a cornerstone of pharmaceutical process chemistry for the synthesis of complex biaryl structures found in numerous approved drugs.[3]

These application notes provide a comprehensive guide for the scalable synthesis of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.

I. Overview of Synthetic Strategy: A Two-Step Approach to the Target Boronic Acid

The most robust and scalable synthetic route to (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid involves a two-step process. This strategy is predicated on the initial synthesis of a halogenated aromatic precursor, followed by a borylation reaction. This approach is advantageous for large-scale production due to the commercial availability of starting materials and the generally high yields of each step.

A critical consideration in the synthesis of arylboronic acids is the choice of the borylation method. Traditional methods often rely on organolithium or Grignard reagents, which, while effective, can present challenges on a large scale due to their high reactivity and stringent requirements for anhydrous conditions.[4][5] More contemporary methods, such as the Miyaura borylation, utilize palladium catalysis to couple a diboron reagent with an aryl halide, offering milder reaction conditions and broader functional group compatibility.[5][6]

For the synthesis of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid, we will detail a protocol based on the formation of an organolithium intermediate followed by quenching with a borate ester. This method is chosen for its high efficiency and the well-established procedures for its scale-up.

Figure 1. Overall synthetic workflow for (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid.

II. Experimental Protocols

Part A: Synthesis of 1-(4-bromophenyl)-4-isopropylpiperazine (Precursor)

Rationale: The synthesis of the aryl bromide precursor is achieved via a nucleophilic aromatic substitution reaction. 1-bromo-4-fluorobenzene is selected as the starting material due to the high reactivity of the fluorine atom towards nucleophilic displacement. 1-isopropylpiperazine serves as the nucleophile. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to facilitate the substitution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-bromo-4-fluorobenzene | 175.00 | 100.0 g | 0.571 |

| 1-isopropylpiperazine | 128.22 | 80.5 g | 0.628 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 118.4 g | 0.857 |

| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - |

Protocol:

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1-bromo-4-fluorobenzene (100.0 g, 0.571 mol), 1-isopropylpiperazine (80.5 g, 0.628 mol), and potassium carbonate (118.4 g, 0.857 mol).

-

Solvent Addition: Add N,N-dimethylformamide (500 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 2 L of ice-cold water with stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water (3 x 500 mL).

-

Purification: Recrystallize the crude product from ethanol or isopropanol to yield 1-(4-bromophenyl)-4-isopropylpiperazine as a white to off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 85-95%

Part B: Synthesis of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid

Rationale: This step involves a lithium-halogen exchange reaction between the aryl bromide precursor and an organolithium reagent, typically n-butyllithium, at low temperatures to form a highly reactive aryllithium intermediate.[7] This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronic ester. Subsequent acidic hydrolysis yields the desired boronic acid.[4] The use of low temperatures is crucial to minimize side reactions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-bromophenyl)-4-isopropylpiperazine | 283.21 | 100.0 g | 0.353 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 155 mL | 0.388 |

| Triisopropyl borate | 188.08 | 80.0 g | 0.425 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 1 L | - |

| 2 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Protocol:

-

Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-(4-bromophenyl)-4-isopropylpiperazine (100.0 g, 0.353 mol) and anhydrous tetrahydrofuran (1 L).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (2.5 M in hexanes, 155 mL, 0.388 mol) dropwise to the reaction mixture while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-